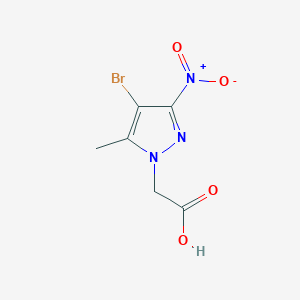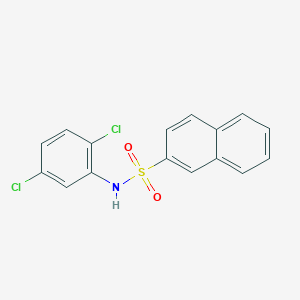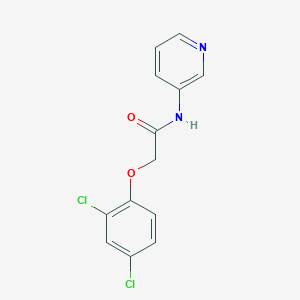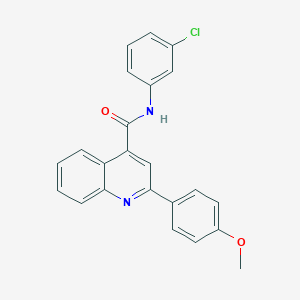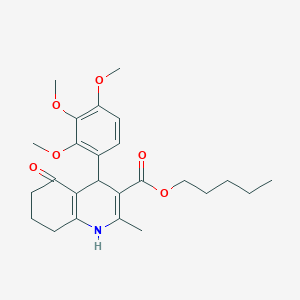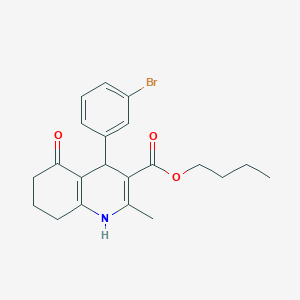![molecular formula C12H14N2O5 B187625 Glycine, N-[N-(4-methoxybenzoyl)glycyl]- CAS No. 57463-79-3](/img/structure/B187625.png)
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[N-(4-methoxybenzoyl)glycyl]-, also known as MBG, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various research fields. MBG is a derivative of glycine, an amino acid that plays a crucial role in protein synthesis and neurotransmission.
Wirkmechanismus
The mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is not yet fully understood. However, it is believed that Glycine, N-[N-(4-methoxybenzoyl)glycyl]- modulates the activity of the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and improved learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to induce cell death in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several biochemical and physiological effects. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In cancer cells, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- induces cell death by activating the caspase pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- in lab experiments is its ability to modulate the activity of the NMDA receptor, which is involved in various physiological processes. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research. One area of interest is the development of Glycine, N-[N-(4-methoxybenzoyl)glycyl]--based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of Glycine, N-[N-(4-methoxybenzoyl)glycyl]-'s anti-cancer properties and its potential use in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-(4-methoxybenzoyl)glycyl]- and its potential side effects.
Conclusion:
In conclusion, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- is a synthetic peptide that has potential applications in various research fields. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis or solution-phase peptide synthesis. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the NMDA receptor, have anti-inflammatory properties, and induce cell death in cancer cells. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has several advantages and limitations for lab experiments, and there are several future directions for Glycine, N-[N-(4-methoxybenzoyl)glycyl]- research.
Synthesemethoden
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while SPPS involves the synthesis of the peptide in solution. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- can be synthesized using either method by incorporating the 4-methoxybenzoyl group into the glycine molecule.
Wissenschaftliche Forschungsanwendungen
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been used in various scientific research applications, including neuroscience, cancer research, and drug development. In neuroscience, Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory. Glycine, N-[N-(4-methoxybenzoyl)glycyl]- has also been shown to have anti-cancer properties by inducing cell death in cancer cells and inhibiting tumor growth.
Eigenschaften
CAS-Nummer |
57463-79-3 |
|---|---|
Produktname |
Glycine, N-[N-(4-methoxybenzoyl)glycyl]- |
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C12H14N2O5/c1-19-9-4-2-8(3-5-9)12(18)14-6-10(15)13-7-11(16)17/h2-5H,6-7H2,1H3,(H,13,15)(H,14,18)(H,16,17) |
InChI-Schlüssel |
HIWBDIBOVCRUPH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
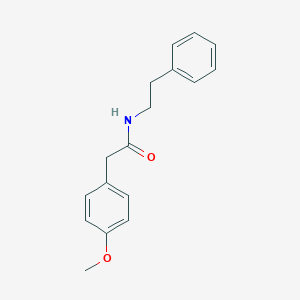
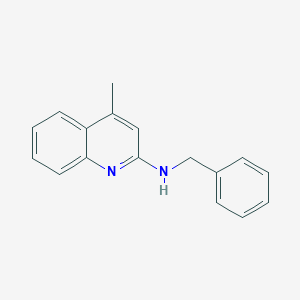
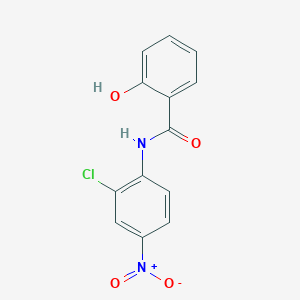
![N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide](/img/structure/B187547.png)
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
